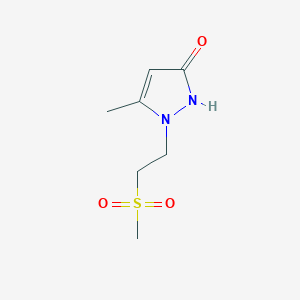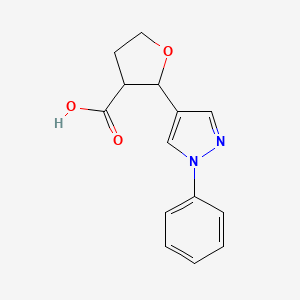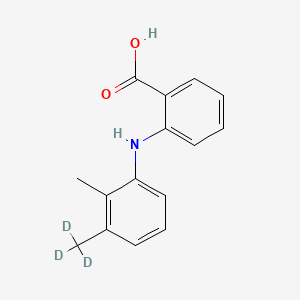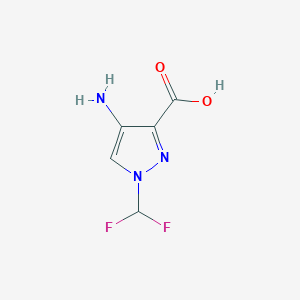![molecular formula C13H20N2O2 B12310313 tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate](/img/structure/B12310313.png)
tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an aminomethylphenyl group, and a methylcarbamate group. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-2-(aminomethyl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the tert-butyl or methylcarbamate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted carbamates or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential use as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacological properties and biological activity.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- tert-butyl N-(2-aminophenyl)carbamate
- tert-butyl N-(2-aminomethylphenyl)carbamate
- tert-butyl N-(4-aminomethylphenyl)carbamate
Comparison:
- tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate is unique due to the presence of both the tert-butyl and methylcarbamate groups, which confer specific chemical properties and reactivity.
- Similar compounds may have different functional groups or substitutions, leading to variations in their chemical behavior and applications.
Propiedades
Fórmula molecular |
C13H20N2O2 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(4)11-8-6-5-7-10(11)9-14/h5-8H,9,14H2,1-4H3 |
Clave InChI |
GYJOBGJCWHVCAK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1=CC=CC=C1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azabicyclo[4.1.0]heptan-1-ylmethanol hydrochloride, cis](/img/structure/B12310242.png)
![(E)-17-[1,3-di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid](/img/structure/B12310249.png)




![2-Methyl-octahydrocyclopenta[c]pyrrol-4-one](/img/structure/B12310279.png)

![5,19-Diethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12310283.png)
![Tert-butyl 4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12310286.png)



